molecular formula C14H16BrF2NO3 B12075302 tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate

Cat. No.: B12075302
M. Wt: 364.18 g/mol
InChI Key: GKDIRHWNRGIXDA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenoxy group enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4,5-difluorophenol and tert-butyl azetidine-1-carboxylate.

    Reaction Steps:

Industrial Production Methods:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the azetidine ring or the phenoxy group.

    Coupling Reactions: The presence of bromine allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the azetidine ring or phenoxy group.

    Coupling Products: Various substituted phenoxyazetidines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique reactivity.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Material Science: Application in the synthesis of advanced materials with specific properties.

    Agrochemicals: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

    tert-Butyl 3-(4-bromo-2,5-difluorophenoxy)azetidine-1-carboxylate: Similar structure but different substitution pattern on the phenoxy group.

    tert-Butyl 3-(2-chloro-4,5-difluorophenoxy)azetidine-1-carboxylate: Chlorine instead of bromine, affecting reactivity and biological activity.

    tert-Butyl 3-(2-bromo-4,5-dichlorophenoxy)azetidine-1-carboxylate: Presence of chlorine atoms in addition to bromine, altering its chemical properties.

Uniqueness:

The unique combination of bromine and fluorine atoms in tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H16BrF2NO3

Molecular Weight

364.18 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H16BrF2NO3/c1-14(2,3)21-13(19)18-6-8(7-18)20-12-5-11(17)10(16)4-9(12)15/h4-5,8H,6-7H2,1-3H3

InChI Key

GKDIRHWNRGIXDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2Br)F)F

Origin of Product

United States

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